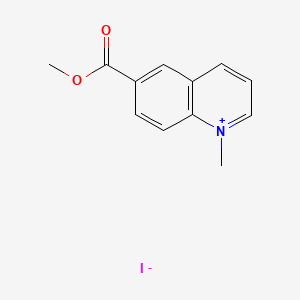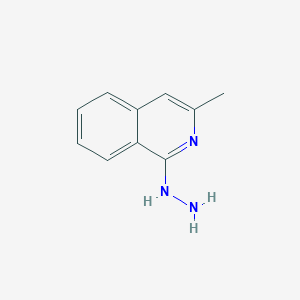
Isoquinoline, 1-hydrazinyl-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline, 1-hydrazinyl-3-methyl- is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline, and both are composed of a benzene ring fused to a pyridine ring. Isoquinoline derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of isoquinoline and its derivatives, including Isoquinoline, 1-hydrazinyl-3-methyl-, can be achieved through several methods:
Pomeranz-Fritsch Reaction: This method involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions.
Bischler-Napieralski Reaction: This reaction uses β-phenylethylamines and acyl chlorides to form isoquinoline derivatives.
Pictet-Spengler Reaction: This method involves the cyclization of β-arylethylamines with carbonyl compounds in the presence of an acid catalyst.
Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis .
Chemical Reactions Analysis
Isoquinoline, 1-hydrazinyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common reagents used in these reactions include sulfuric acid, hydrogen chloride, and various oxidizing and reducing agents . Major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and substituted isoquinolines .
Scientific Research Applications
Isoquinoline, 1-hydrazinyl-3-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Isoquinoline, 1-hydrazinyl-3-methyl- involves its interaction with molecular targets and pathways in biological systems. Isoquinoline derivatives can interact with enzymes and receptors, leading to various biological effects . The specific pathways and targets depend on the structure and functional groups of the compound .
Comparison with Similar Compounds
Isoquinoline, 1-hydrazinyl-3-methyl- can be compared with other similar compounds, such as:
Quinoline: A structural isomer of isoquinoline with similar chemical properties but different biological activities.
1-Benzylisoquinoline: A naturally occurring alkaloid with a similar structure but different biological functions.
Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct chemical and biological properties.
Isoquinoline, 1-hydrazinyl-3-methyl- is unique due to its specific functional groups, which confer distinct reactivity and biological activities .
Properties
CAS No. |
27187-07-1 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(3-methylisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C10H11N3/c1-7-6-8-4-2-3-5-9(8)10(12-7)13-11/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
QDRZLHQEAFIMPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=N1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




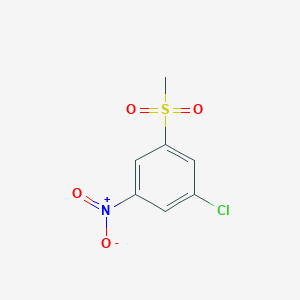
![1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13983806.png)
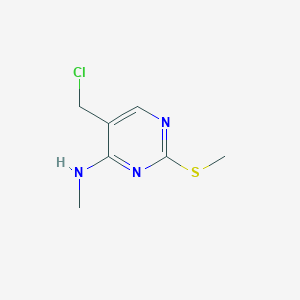
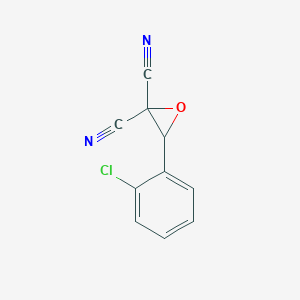
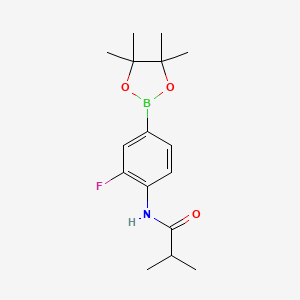

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13983836.png)
![5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)
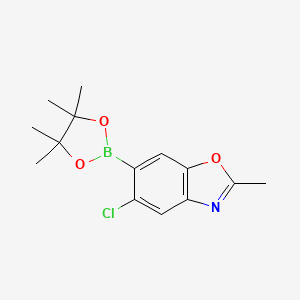
![N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide](/img/structure/B13983868.png)
